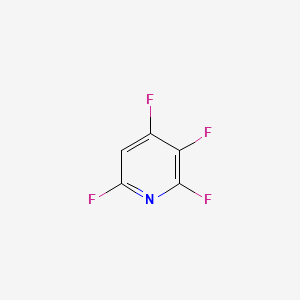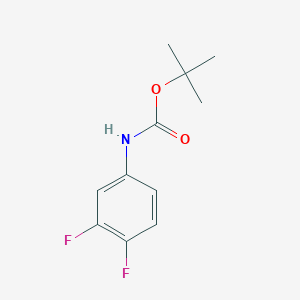
5-ブロモ-1H-インデン
概要
説明
5-Bromo-1H-indene: is an organic compound belonging to the class of indenes, which are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring The presence of a bromine atom at the 5-position of the indene ring makes this compound particularly interesting for various chemical reactions and applications
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: 5-Bromo-1H-indene is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: It serves as a substrate in various catalytic reactions, including palladium-catalyzed cross-coupling reactions.
Biology:
Biological Probes: The compound is used in the development of biological probes for studying enzyme activities and other biochemical processes.
Medicine:
Drug Development: 5-Bromo-1H-indene derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
Materials Science: The compound is used in the synthesis of materials with specific electronic and optical properties, such as organic semiconductors and light-emitting diodes.
作用機序
Target of Action
5-Bromo-1H-indene is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, playing a crucial role in cell biology . .
Mode of Action
Indole derivatives, in general, are known to interact with their targets, leading to various changes at the molecular level . These changes can influence a range of biological processes, contributing to the compound’s overall effect.
Biochemical Pathways
They play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders .
Pharmacokinetics
The molecular weight of 5-bromo-1h-indene is 19506 , which could potentially influence its bioavailability and pharmacokinetic properties.
Result of Action
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that 5-Bromo-1H-indene could potentially have similar effects.
生化学分析
Biochemical Properties
5-Bromo-1H-indene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction between 5-Bromo-1H-indene and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other cellular components . Additionally, 5-Bromo-1H-indene can act as a substrate for certain oxidoreductases, facilitating redox reactions within the cell .
Cellular Effects
The effects of 5-Bromo-1H-indene on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . This compound can modulate gene expression by affecting transcription factors such as NF-κB and AP-1, leading to changes in cellular metabolism and function . Furthermore, 5-Bromo-1H-indene has been shown to induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, 5-Bromo-1H-indene exerts its effects through several mechanisms. It can bind to specific receptors on the cell surface, initiating a cascade of intracellular signaling events . This binding often results in the activation or inhibition of enzymes, such as kinases and phosphatases, which play crucial roles in cellular signaling pathways . Additionally, 5-Bromo-1H-indene can directly interact with DNA, leading to changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-1H-indene have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term studies have shown that prolonged exposure to 5-Bromo-1H-indene can lead to sustained changes in cellular function, including alterations in cell cycle progression and metabolic activity . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and toxicity profiles.
Dosage Effects in Animal Models
The effects of 5-Bromo-1H-indene vary with different dosages in animal models. At low doses, the compound has been observed to enhance certain metabolic pathways and improve cellular function . At higher doses, 5-Bromo-1H-indene can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are dose-dependent and highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
5-Bromo-1H-indene is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of 5-Bromo-1H-indene, leading to the formation of various metabolites . Some of these metabolites can further participate in biochemical reactions, affecting metabolic flux and altering metabolite levels within the cell . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, 5-Bromo-1H-indene is transported and distributed through passive diffusion and active transport mechanisms . It can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues . This property is particularly relevant for its potential use in targeting specific tissues or organs in therapeutic applications.
Subcellular Localization
The subcellular localization of 5-Bromo-1H-indene is critical for its activity and function. It has been found to localize in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . Additionally, 5-Bromo-1H-indene can be found in the nucleus, where it may influence gene expression by interacting with DNA and transcription factors . The compound’s localization is directed by specific targeting signals and post-translational modifications, which ensure its proper distribution within the cell .
準備方法
Synthetic Routes and Reaction Conditions:
-
Bromination of Indene:
Starting Material: Indene
Reagent: Bromine (Br2)
Solvent: Carbon tetrachloride (CCl4) or chloroform (CHCl3)
Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures. The bromine is added dropwise to a solution of indene in the solvent, and the reaction mixture is stirred until the bromination is complete.
Product: 5-Bromo-1H-indene
-
Palladium-Catalyzed Cross-Coupling Reactions:
Starting Material: 5-Bromo-1H-indene
Reagents: Various aryl or alkyl halides
Catalyst: Palladium (Pd) complexes
Conditions: The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (typically 80-120°C) in the presence of a base (e.g., potassium carbonate or sodium hydroxide).
Product: Substituted indenes
Industrial Production Methods: The industrial production of 5-Bromo-1H-indene typically involves the bromination of indene on a large scale. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to control the reaction conditions precisely.
化学反応の分析
Types of Reactions:
-
Electrophilic Substitution:
Reagents: Various electrophiles (e.g., halogens, nitro groups)
Conditions: Typically carried out in the presence of a Lewis acid catalyst (e.g., aluminum chloride)
Products: Substituted indenes
-
Nucleophilic Substitution:
Reagents: Nucleophiles (e.g., amines, thiols)
Conditions: Often carried out in polar solvents (e.g., dimethyl sulfoxide) at elevated temperatures
-
Oxidation:
Reagents: Oxidizing agents (e.g., potassium permanganate, chromium trioxide)
Conditions: Typically carried out in acidic or basic media
Products: Oxidized indenes (e.g., indanones)
Common Reagents and Conditions:
Electrophilic Substitution: Bromine, chlorine, nitric acid, sulfuric acid
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, dimethyl sulfoxide
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide
Major Products:
Electrophilic Substitution: Various substituted indenes
Nucleophilic Substitution: Amino, thiol, and other substituted indenes
Oxidation: Indanones and other oxidized derivatives
類似化合物との比較
- 5-Chloro-1H-indene
- 5-Fluoro-1H-indene
- 5-Iodo-1H-indene
Comparison:
- Reactivity: The reactivity of 5-Bromo-1H-indene is influenced by the presence of the bromine atom, which can participate in various substitution and coupling reactions. Compared to its chloro, fluoro, and iodo analogs, 5-Bromo-1H-indene offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis.
- Applications: While all these compounds can be used in similar applications, the choice of halogen substituent can affect the properties of the final product. For example, 5-Fluoro-1H-indene may be preferred in applications requiring higher electronegativity, while 5-Iodo-1H-indene may be used in reactions requiring a more reactive halogen.
特性
IUPAC Name |
5-bromo-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br/c10-9-5-4-7-2-1-3-8(7)6-9/h1,3-6H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZKSAJLIFPVSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=C1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372666 | |
| Record name | 5-bromo-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75476-78-7 | |
| Record name | 5-bromo-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















